molecular formula C19H19N3O4 B2752748 (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1001567-40-3

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2752748
CAS RN: 1001567-40-3
M. Wt: 353.378
InChI Key: DIIFOIZLVWSCQX-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallization Studies

Structural analysis and crystallization studies of pyrazol-3-yl propanoic acids demonstrate their complex hydrogen bonding and interaction patterns, underscoring the importance of precise structural elucidation for understanding their biochemical and pharmacological potential. For example, the synthesis and crystallographic analysis of similar pyrazole derivatives reveal extensive hydrogen bonding and unique crystallization patterns, which are critical for their biological activity and interaction with biological targets (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).

Renewable Building Blocks for Materials Science

Compounds structurally related to the queried acid serve as renewable building blocks for the development of advanced materials, demonstrating the potential of these compounds in contributing to sustainable chemistry and materials science. Phloretic acid, a phenolic compound that can enhance the reactivity of molecules toward benzoxazine ring formation, showcases the utility of natural and synthetic derivatives in creating bio-based materials with promising applications in various industries (Acerina Trejo-Machin, P. Verge, Laura Puchot, R. Quintana, 2017).

Inhibition of Xanthine Oxidoreductase

Investigations into pyrazole carboxylic acids have identified their role as potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme involved in purine metabolism and the pathogenesis of gout and hyperuricemia. The study of these inhibitors provides insight into novel therapeutic strategies for diseases associated with excessive urate production (A. Fukunari, K. Okamoto, T. Nishino, B. Eger, E. Pai, M. Kamezawa, I. Yamada, Norihisa Kato, 2004).

Synthesis and Application in Organic Chemistry

The synthesis and functionalization of pyrazol-3-yl propanoic acids and their derivatives play a crucial role in organic chemistry, offering pathways to a wide range of compounds with diverse biological and pharmacological activities. Research in this area not only advances the understanding of these compounds but also opens up new avenues for drug development and other applications in medicinal chemistry (A. Flores, L. Piovesan, Lucas Pizzuti, D. Flores, J. L. Malavolta, M. Martins, 2014).

properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-26-19(25)15(11-20)10-16-12-22(9-8-17(23)24)21-18(16)14-6-4-13(2)5-7-14/h4-7,10,12H,3,8-9H2,1-2H3,(H,23,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFOIZLVWSCQX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.